A Technical Guide to Gigasept®: Active Ingredients and Mechanism of Action
A Technical Guide to Gigasept®: Active Ingredients and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the active ingredients, mechanism of action, and antimicrobial efficacy of the Gigasept® range of disinfectants. The information is intended for researchers, scientists, and professionals involved in drug development and infection control.
Core Active Ingredients and Formulations
The Gigasept® product line encompasses various formulations tailored for specific disinfection needs. The core active ingredients vary across the product range, with each contributing to the overall antimicrobial efficacy. The primary formulations and their key active components are summarized below.
Gigasept® instru AF
Gigasept® instru AF is an aldehyde-free disinfectant designed for the manual cleaning and disinfection of surgical and medical instruments. Its formulation is based on a combination of a guanidinium compound, a phenol derivative, and a quaternary ammonium compound.
| Active Ingredient | Concentration (in 100g of solution) |
| Cocospropylene diamineguanidine diacetate | 14g - 15.6g |
| Phenoxypropanols | 35g |
| Benzalkonium chloride | 2.5g |
Table 1: Active Ingredients in Gigasept® instru AF
Gigasept® AF
Gigasept® AF is another aldehyde-free formulation, suitable for the disinfection of medical devices, including flexible and rigid endoscopes. This formulation utilizes a combination of a quaternary ammonium compound, a phenol derivative, and an amino acid derivative.
| Active Ingredient | Concentration (in 100g of solution) |
| Didecyldimethylammonium chloride | 15g |
| Phenoxypropanols | 10g |
| Aminoalkylglycine | 6.9g |
Table 2: Active Ingredients in Gigasept® AF
Gigasept® FF (new)
Gigasept® FF (new) is a high-level disinfectant that is free of formaldehyde and glutaraldehyde. Its active ingredient is based on succinic dialdehyde.
| Active Ingredient | Concentration (in 100g of solution) |
| Reaction product of DMO-THF, ethanol and water | 93.9g |
Table 3: Active Ingredient in Gigasept® FF (new)
Mechanism of Action
The antimicrobial activity of Gigasept® products stems from the combined action of their active ingredients, which target various essential structures and functions of microorganisms.
Quaternary Ammonium Compounds (QACs)
Benzalkonium chloride and Didecyldimethylammonium chloride are both quaternary ammonium compounds (QACs), which are cationic surfactants. Their primary mechanism of action involves the disruption of microbial cell membranes. The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged phospholipids in the cell membranes of bacteria and fungi. This interaction leads to a loss of membrane integrity, causing the leakage of essential intracellular components, such as ions and proteins, ultimately resulting in cell death.
Phenoxypropanols
Phenoxypropanols are glycol ethers that contribute to the antimicrobial efficacy of Gigasept® formulations. While the precise mechanism is not as extensively documented as that of QACs, they are known to act as membrane-active agents. They can disrupt the cell membrane and also inhibit cellular enzymes, contributing to the overall antimicrobial effect.
Guanidinium Compounds
Cocospropylene diamineguanidine diacetate is a guanidinium derivative. Guanidinium compounds are known for their ability to interact with and disrupt microbial cell membranes, similar to QACs. The positively charged guanidinium group can bind to negatively charged components of the cell surface, leading to membrane damage and cell lysis.
Aminoalkylglycine
Aminoalkylglycine is an amphoteric surfactant with antimicrobial properties. Its mechanism of action is also associated with the disruption of the cell membrane's integrity.
Succinic Dialdehyde
Succinic dialdehyde, the active ingredient in Gigasept® FF (new), belongs to the aldehyde class of disinfectants. Aldehydes are highly reactive compounds that exert their antimicrobial effect by alkylating amino and sulfhydryl groups of proteins and nucleic acids. This alkylation process inactivates essential enzymes and disrupts the genetic material of the microorganisms, leading to cell death.
Quantitative Data on Antimicrobial Efficacy
The antimicrobial efficacy of Gigasept® products is determined according to standardized European Norms (EN). The following tables summarize the required concentrations and contact times for different Gigasept® formulations to achieve efficacy against various microorganisms.
Gigasept® instru AF
| Efficacy Against | Standard | Concentration | Contact Time |
| Bacteria | EN 13727, EN 14561 | 3% | 15 min |
| 2% | 30 min | ||
| 1.5% | 60 min | ||
| Yeasts | EN 13624, EN 14562 | 3% | 15 min |
| 2% | 30 min | ||
| 1.5% | 60 min | ||
| Mycobacteria | EN 14348, EN 14563 | 3% | 30 min |
| 2% | 60 min | ||
| Enveloped Viruses (e.g., HBV, HCV, HIV) | RKI/DVV | 1.5% | 10 min |
| Adenovirus | EN 14476 | 4% | 60 min |
| Polyomavirus | RKI/DVV | 4% | 60 min |
Table 4: Antimicrobial Efficacy of Gigasept® instru AF
Gigasept® AF
| Efficacy Against | Standard | Concentration | Contact Time |
| Bacteria | EN 13727, EN 14561 | 3% | 15 min |
| 2% | 30 min | ||
| 1.5% | 60 min | ||
| Yeasts | EN 13624, EN 14562 | 2% | 15 min |
| 1.5% | 60 min | ||
| Enveloped Viruses (e.g., HBV, HCV, HIV) | RKI/DVV | 1.5% | 10 min |
| Adenovirus | EN 14476 | 4% | 60 min |
| Papovavirus | RKI/DVV | 4% | 60 min |
Table 5: Antimicrobial Efficacy of Gigasept® AF
Gigasept® FF (new)
| Efficacy Against | Standard | Concentration | Contact Time |
| Bacteria | EN 13727, EN 14561 | 5% | 15 min |
| 4% | 30 min | ||
| 2% | 60 min | ||
| Yeasts | EN 13624, EN 14562 | 5% | 15 min |
| 4% | 30 min | ||
| 2% | 60 min | ||
| Mycobacteria | EN 14348, EN 14563 | 7% | 15 min |
| 5% | 30 min | ||
| 3% | 60 min | ||
| Viruses (limited spectrum) | EN 14476 | 6% | 60 min |
Table 6: Antimicrobial Efficacy of Gigasept® FF (new)
Experimental Protocols
The antimicrobial efficacy data presented above are obtained through standardized testing methodologies as defined by the European Committee for Standardization (CEN). These protocols are designed to simulate practical conditions of use.
Bactericidal Activity (EN 13727 & EN 14561)
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EN 13727 (Quantitative Suspension Test): This test evaluates the bactericidal activity of a disinfectant in suspension. A sample of the disinfectant at the desired concentration is mixed with a bacterial suspension. After a specified contact time and at a defined temperature, the bactericidal action is neutralized. The number of surviving bacteria is then determined and compared to the initial bacterial count to calculate the log reduction.
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EN 14561 (Quantitative Carrier Test): This test simulates the disinfection of a contaminated surface. A bacterial suspension is dried onto a carrier (e.g., a glass slide). The carrier is then immersed in the disinfectant solution for the specified contact time. After neutralization, the number of surviving bacteria on the carrier is determined.
Yeasticidal and Fungicidal Activity (EN 13624 & EN 14562)
The protocols for testing yeasticidal and fungicidal activity are analogous to the bactericidal tests, with the key difference being the use of yeast (e.g., Candida albicans) or fungal spores (e.g., Aspergillus brasiliensis) as the test organisms.
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EN 13624 (Quantitative Suspension Test): Evaluates yeasticidal or fungicidal activity in suspension.
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EN 14562 (Quantitative Carrier Test): Evaluates yeasticidal or fungicidal activity on a contaminated surface.
Mycobactericidal Activity (EN 14348 & EN 14563)
Due to the resistant nature of mycobacteria, the testing protocols for mycobactericidal activity often involve longer contact times and specific test organisms such as Mycobacterium avium and Mycobacterium terrae.
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EN 14348 (Quantitative Suspension Test): Assesses mycobactericidal activity in a suspension.
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EN 14563 (Quantitative Carrier Test): Assesses mycobactericidal activity on a contaminated carrier.
Virucidal Activity (EN 14476)
The virucidal activity is determined by a quantitative suspension test where a virus suspension is exposed to the disinfectant. After the contact time, the mixture is serially diluted and inoculated into susceptible cell cultures. The viral titer is determined by observing the cytopathic effect, and the log reduction is calculated compared to a virus control.
